

Nic-15 structure-activity relationship

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Compound of Interest		
Compound Name:	Nic-15	
Cat. No.:	B15623513	Get Quote

An in-depth analysis of the structure-activity relationship (SAR) of **Nic-15**, a conformationally restricted nicotine analogue, reveals critical insights for researchers and drug development professionals. This technical guide synthesizes available data to provide a comprehensive overview of its biological activity, experimental protocols, and the molecular interactions that govern its function. For the purposes of this guide, **Nic-15** is identified as the N-methylated pyrrolo[3,2-h]isoquinoline.

Core Structure and Biological Target

Nic-15 is a nicotine analogue designed to have a more rigid structure compared to the parent molecule. This conformational restriction is a key aspect of its design, intended to enhance its binding affinity and selectivity for specific subtypes of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[2][3] The primary targets of nicotine and its analogues are nAChRs, which are implicated in conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of **Nic-15** and its analogues is highly dependent on their chemical structure. The relationship between the molecular structure and the biological activity is a cornerstone of medicinal chemistry and drug design.[4][5][6] SAR studies on **Nic-15** and related compounds have focused on modifications to the pyrrolidine and pyridine moieties to understand their impact on nAChR binding and functional activity.



Quantitative SAR Data

The following table summarizes the available quantitative data for **Nic-15** and related compounds, highlighting the impact of structural modifications on their interaction with nAChR subtypes.

Compound	Structural Modificatio n	nAChR Subtype	Binding Affinity (Ki)	Functional Activity (EC50/IC50)	Reference
Nic-15 (15)	N-methylated pyrrolo[3,2- h]isoquinoline	α4β2, α7	Modest affinity	Potential agonist for cognitive dysfunction	[1]
Analogue (14)	Pyrrolo[3,2-h]isoquinoline (unmethylated)	α4β2, α7	Modest affinity	Increases [Ca2+] in nAChR- transfected HEK cells	[1]
N- quaternized 14 & 15	N- quaternizatio n of the pyridine scaffold	α4β2, α7	Eliminated inhibitory activity	High affinity and selectivity for nAChRs mediating nicotine- evoked dopamine release	[1]
Analogue (16)	Different chain on pyrrolidine nitrogen	Not specified	Not specified	Not specified	[1]

Experimental Protocols



The determination of the biological activity of **Nic-15** and its analogues relies on a variety of experimental techniques. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To measure the equilibrium dissociation constant (Ki) of **Nic-15** analogues for nAChR subtypes.

Materials:

- Cell membranes expressing the desired nAChR subtype (e.g., from HEK cells stably transfected with human nAChR subunits).
- Radioligand (e.g., [3H]-epibatidine or [3H]-nicotine).
- Test compounds (Nic-15 and its analogues).
- Assay buffer (e.g., Tris-HCl buffer).
- Glass fiber filters.
- · Scintillation counter.

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- · Allow the binding to reach equilibrium.
- Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.



- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Imaging)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.

Objective: To determine if **Nic-15** analogues act as agonists or antagonists at nAChRs and to measure their potency (EC50 or IC50).

Materials:

- HEK cells stably transfected with the desired human nAChR subunits (e.g., α4β2, α7).[1]
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution).
- Test compounds (Nic-15 and its analogues).
- A fluorescent plate reader or a microscope equipped for calcium imaging.

Procedure:

- Plate the transfected cells in a multi-well plate.
- Load the cells with a calcium-sensitive fluorescent dye.
- Wash the cells to remove excess dye.
- Add varying concentrations of the test compound to the wells.
- Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

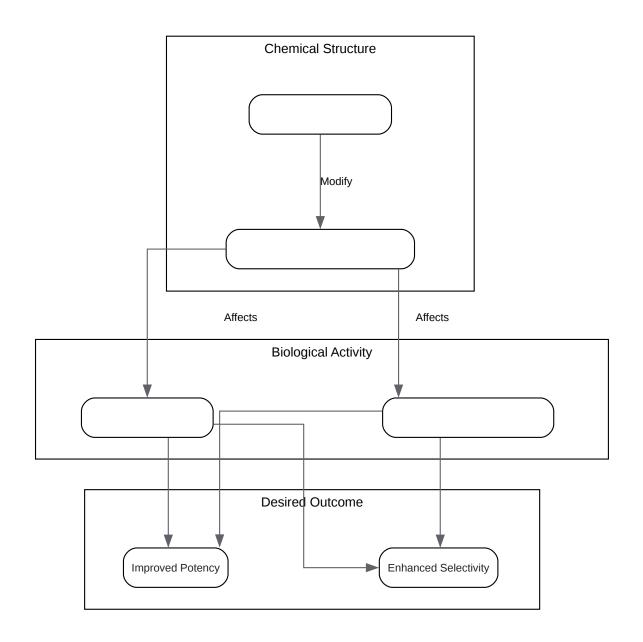


- For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
- For antagonists, the assay is performed in the presence of a known agonist, and the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of **Nic-15**.

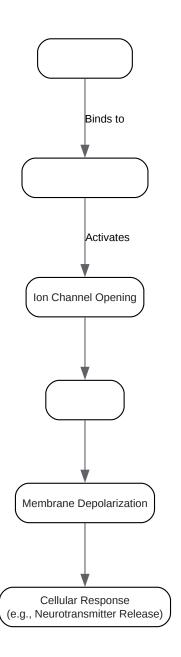




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Caption: Logical flow of the structure-activity relationship for **Nic-15**.

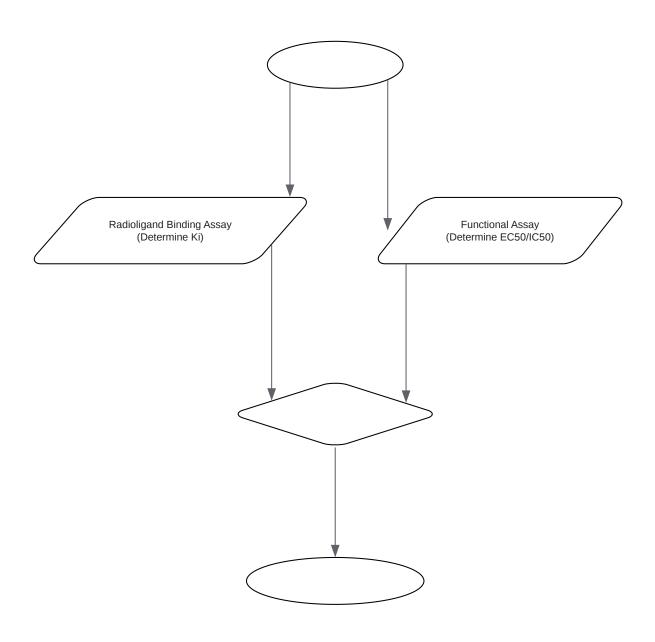




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Caption: Simplified signaling pathway of nAChR activation by Nic-15.





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Caption: General experimental workflow for SAR studies of **Nic-15** analogues.

Conclusion



The structure-activity relationship of **Nic-15**, a conformationally restricted nicotine analogue, provides a valuable framework for the development of novel therapeutics targeting nicotinic acetylcholine receptors. The modest affinity of the core pyrrolo[3,2-h]isoquinoline scaffold can be significantly modulated by substitutions on both the pyrrolidine and pyridine rings. In particular, N-quaternization of the pyridine has been shown to dramatically alter the activity profile, leading to high affinity and selectivity for nAChRs involved in dopamine release.[1] Future research should focus on a more systematic exploration of substitutions at various positions of the core structure to develop compounds with improved potency and selectivity for specific nAChR subtypes. The experimental protocols and workflows described herein provide a solid foundation for such investigations.

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